1-Benzylpiperazin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-8-12-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPCRHWMJSUKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363848 | |
| Record name | 1-benzylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59702-21-5 | |
| Record name | 1-benzylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzylpiperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Benzylpiperazin 2 One and Derivatives
Classical Synthesis Approaches
Classical methods for the synthesis of 1-benzylpiperazin-2-one primarily rely on well-established reactions such as N-alkylation and intramolecular cyclization. These strategies offer robust and often straightforward routes to the target compound and its analogues.
Alkylation-Based Methods for this compound Formation
A common and direct approach to this compound involves the N-alkylation of a pre-existing piperazin-2-one (B30754) ring. This method typically utilizes a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, as the alkylating agent in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products. A variety of bases can be employed, including alkali carbonates (e.g., potassium carbonate) and tertiary amines (e.g., triethylamine).
While the direct alkylation of piperazin-2-one is a viable route, the synthesis of the parent piperazin-2-one itself is a necessary prerequisite. Furthermore, in cases where substituted piperazin-2-ones are used, regioselectivity can be a concern if other nucleophilic sites are present. Protecting group strategies are often employed to circumvent such issues. For instance, the nitrogen at the 4-position can be protected to ensure selective benzylation at the 1-position.
A related classical approach involves the mono-N-benzylation of piperazine (B1678402), followed by subsequent reactions to form the 2-oxo functionality. However, controlling the degree of alkylation to prevent the formation of 1,4-dibenzylpiperazine (B181160) can be challenging and often requires careful control of stoichiometry and reaction conditions.
Cyclization Reactions in this compound Synthesis
Intramolecular cyclization represents another fundamental strategy for constructing the this compound core. This approach typically involves the formation of an acyclic precursor containing all the necessary atoms for the heterocyclic ring, followed by a ring-closing reaction. A common strategy involves the cyclization of an N-benzylated ethylenediamine (B42938) derivative that also bears a suitable two-carbon acylating equivalent.
For example, the reaction of N-benzylethylenediamine with an α-haloacetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide) can generate an intermediate that, upon intramolecular nucleophilic substitution, yields this compound. The reaction conditions for the cyclization step are critical and often require a suitable base to facilitate the intramolecular ring closure.
The following table summarizes a representative cyclization approach:
| Starting Material 1 | Starting Material 2 | Key Intermediate | Product |
| N-Benzylethylenediamine | Chloroacetyl chloride | N-(2-(benzylamino)ethyl)-2-chloroacetamide | This compound |
This method offers the advantage of building the desired substituted piperazinone ring in a controlled manner, with the benzyl group already in place.
Advanced Synthetic Strategies
More contemporary approaches to the synthesis of this compound and its derivatives focus on achieving higher efficiency, and importantly, control over stereochemistry. These advanced strategies are crucial for the preparation of enantiomerically pure compounds for pharmacological evaluation.
Nitrone Synthesis Routes to this compound Derivatives
A novel and powerful method for the synthesis of substituted this compound derivatives involves the use of a this compound nitrone. nih.govdicp.ac.cn This nitrone intermediate serves as a versatile 1,3-dipole in cycloaddition reactions. The synthesis of the nitrone itself is a key step in this sequence.
This this compound nitrone readily undergoes [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. nih.gov This reaction constructs a bicyclic isoxazolidine (B1194047) or isoxazoline (B3343090) system, which can then be further elaborated. Reductive cleavage of the N-O bond in the cycloadduct opens the newly formed ring, yielding highly functionalized 3,4-substituted 2-oxo-piperazine derivatives. dicp.ac.cn This strategy provides a powerful tool for introducing diversity at the C-3 and C-4 positions of the piperazin-2-one scaffold.
Stereoselective Synthesis of this compound Analogues
The development of stereoselective methods for the synthesis of chiral piperazin-2-ones is of paramount importance for the pharmaceutical industry. Several catalytic asymmetric strategies have been developed to access enantioenriched piperazin-2-one derivatives, which can then be N-benzylated if desired.
One notable approach is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a facile route to chiral disubstituted piperazin-2-ones with high enantioselectivity. dicp.ac.cn Another powerful method is the palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones, which allows for the synthesis of a variety of highly enantioenriched tertiary piperazin-2-ones. nih.gov These chiral piperazin-2-ones can serve as key intermediates for the synthesis of complex chiral molecules.
The following table provides an overview of some stereoselective approaches to chiral piperazin-2-one cores:
| Asymmetric Method | Catalyst/Reagent | Substrate Type | Product Type | Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | Palladium-based catalyst | Pyrazin-2-ols | Chiral disubstituted piperazin-2-ones | Up to 90% |
| Asymmetric Allylic Alkylation | Palladium-based catalyst with chiral ligand | N-protected piperazin-2-ones | Chiral tertiary piperazin-2-ones | Good to excellent |
These advanced methods provide access to a diverse range of chiral piperazin-2-one building blocks, which are invaluable for the exploration of new chemical space in drug discovery.
Chemical Reactivity and Transformations of this compound
The this compound scaffold possesses several reactive sites that can be targeted for further chemical transformations, allowing for the synthesis of a wide array of derivatives. The secondary amine at the 4-position is nucleophilic and can undergo various reactions such as acylation, alkylation, and sulfonylation to introduce a diverse range of substituents.
The carbonyl group at the 2-position can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, converting the piperazin-2-one to the corresponding 1-benzylpiperazine (B3395278). This transformation is useful for accessing the fully saturated piperazine core.
Furthermore, the benzyl group at the 1-position can be removed under hydrogenolysis conditions (e.g., H₂, Pd/C), which is a common deprotection strategy in organic synthesis. This allows for the subsequent functionalization of the N-1 position. The methylene group adjacent to the carbonyl (C-3 position) can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles, enabling the introduction of substituents at this position.
Nucleophilic Additions and Cycloadditions
The construction of the this compound ring system can be efficiently achieved through intramolecular nucleophilic substitution, a classic strategy for heterocycle formation. A common approach involves the reaction of N-benzylethylenediamine with a reagent providing a two-carbon carbonyl-containing unit, such as chloroacetyl chloride. In this method, the primary amine of N-benzylethylenediamine first undergoes acylation via nucleophilic attack on the acyl chloride. The subsequent step involves an intramolecular nucleophilic substitution, where the secondary amine attacks the carbon bearing the chlorine atom, leading to ring closure and the formation of the six-membered piperazinone ring.
Another powerful strategy for constructing piperazin-2-one frameworks involves cascade reactions. A metal-promoted cascade transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide can afford substituted piperazinones in good yields. This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it suitable for creating libraries of compounds.
Reactions Yielding Heterocyclic Phosphonates
The piperazin-2-one scaffold can be converted into novel heterocyclic phosphonates, which are of interest as potential building blocks in medicinal chemistry. Research has shown that the reaction of piperazin-2-one with triethyl phosphite (B83602), prompted by phosphoryl chloride, yields a mixture of tetraethyl cis- and trans-piperazine-2,3-diyl-bisphosphonates. nih.govacs.org
This transformation proceeds via a complex mechanism where the lactam is activated by phosphoryl chloride. The reaction leads to the formation of two new carbon-phosphorus bonds on the piperazine ring. The resulting products, a meso compound (cis-isomer) and a racemic mixture (trans-isomer), represent a significant structural modification of the original piperazinone core. nih.gov
| Reactant | Reagents | Product(s) | Notes |
| Piperazin-2-one | 1. Triethyl phosphite 2. Phosphoryl chloride | Tetraethyl cis-piperazine-2,3-diyl-bisphosphonate and Tetraethyl trans-piperazine-2,3-diyl-bisphosphonate | Yields a mixture of diastereomers. nih.govacs.org |
Formation of Isoxazolidine Derivatives
Isoxazolidine rings can be synthesized through the 1,3-dipolar cycloaddition of a nitrone with a dipolarophile, typically an alkene. jchps.comnih.govorganic-chemistry.org This methodology can be applied to derivatives of this compound to create more complex, fused heterocyclic systems. For this to occur, the this compound scaffold must first be functionalized with an alkenyl group to act as the dipolarophile.
The subsequent reaction of this N-alkenyl-1-benzylpiperazin-2-one with a suitable nitrone (e.g., N-benzyl-C-phenylnitrone) would proceed via a [3+2] cycloaddition mechanism. mdpi.com This reaction is a powerful tool for creating five-membered heterocyclic rings with a high degree of stereocontrol, leading to the formation of a novel isoxazolidine ring fused or appended to the piperazinone core. nih.govrsc.orgnih.gov The efficiency and regioselectivity of such cycloadditions can often be enhanced through the use of catalysts. jchps.com
Synthesis of Substituted 1-Benzylpiperazin-2-ones
The generation of substituted this compound derivatives allows for the exploration of structure-activity relationships in drug discovery. Substitutions can be introduced at various positions on the heterocyclic ring or on the N-benzyl group.
One prominent method for introducing substituents at the C-3 position of the piperazinone ring is the palladium-catalyzed asymmetric allylic alkylation. This reaction utilizes differentially N-protected piperazin-2-one substrates, allowing for the enantioselective synthesis of α-allylated products. By selecting appropriate protecting groups for the nitrogen atoms (e.g., benzoyl at N-1 and benzyl at N-4), high yields and enantiomeric excess can be achieved for a variety of substrates.
| N(1)-Protecting Group | N(4)-Protecting Group | α-Substituent | Yield (%) | Enantiomeric Excess (ee %) |
| Benzoyl | Benzyl | Allyl | 94 | 91 |
| Benzoyl | Benzyl | Methallyl | 94 | 93 |
| Benzoyl | Benzyl | Chloroallyl | 74 | 96 |
| p-Fluorobenzoyl | Benzyl | Allyl | 89 | 90 |
| p-Methoxybenzoyl | Benzyl | Allyl | 89 | 90 |
Table based on data for analogous piperazin-2-one systems.
Furthermore, modifications can be made by varying the starting materials. For instance, using a substituted N-benzylethylenediamine in the initial cyclization reaction would result in a this compound with substituents on the aromatic ring of the benzyl group.
Synthetic Applications as an Intermediate in Bioactive Compound Generation
The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a vast number of drugs across different therapeutic areas. researchgate.netmdpi.comnih.gov this compound serves as a valuable intermediate for the synthesis of more complex molecules with diverse biological activities, including anticancer, antiviral, and antidepressant properties. mdpi.comresearchgate.net
The benzyl group on the N-1 position is particularly useful as it can function as a protecting group that can be readily removed by hydrogenolysis. This allows for further functionalization at the N-1 position, leading to a wide array of 1,4-disubstituted piperazine derivatives, which are common motifs in pharmaceuticals. The lactam functionality of the piperazin-2-one provides a handle for further chemical transformations, including reduction to the corresponding piperazine or reactions to build more complex fused heterocyclic systems. The combination of the versatile piperazine core and the modifiable benzyl group makes this compound a key building block in the development of novel therapeutic agents. researchgate.net
Pharmacological Profile and Mechanisms of Action of 1 Benzylpiperazin 2 One
Neurotransmitter System Interactions
There is no available data from in vitro or in vivo studies detailing the interactions of 1-Benzylpiperazin-2-one with neurotransmitter systems.
Serotonergic Agonist Activity and Serotonin (B10506) Reuptake Inhibition
No studies were found that investigated the binding affinity or functional activity of this compound at serotonin receptors or the serotonin transporter.
Dopamine (B1211576) and Noradrenaline Reuptake Inhibition and Release Stimulation
Information regarding the effects of this compound on the dopamine and noradrenaline transporters, or its capacity to stimulate the release of these catecholamines, is not available in the reviewed literature.
Effects on Catecholamine Release from Sympathetic Nerve Terminals
There are no documented studies on the impact of this compound on the release of catecholamines from sympathetic nerve terminals.
Non-Selective Serotonin Receptor Agonism
The binding profile of this compound across various serotonin receptor subtypes has not been reported, and therefore its status as a selective or non-selective agonist is unknown.
Comparison with Amphetamine-type Stimulants
No comparative pharmacological studies between this compound and amphetamine-type stimulants are present in the scientific literature.
Relative Potency and Similar Pharmacological Effects
Without pharmacological data, any comparison of the relative potency or similarity of effects to amphetamines would be purely speculative and scientifically unfounded.
An article on the "" cannot be generated as requested.
Extensive searches for scientific literature concerning the specific chemical compound this compound did not yield relevant data for the outlined topics. The available research focuses on related but structurally distinct molecules, such as 1-Benzylpiperazine (B3395278) (BZP) and other piperazine (B1678402) derivatives.
Specifically, no information was found regarding:
The effects of This compound on dopaminergic neurotransmission.
The human carbonic anhydrase inhibition by derivatives of This compound .
The potential antidepressant properties of This compound .
To maintain scientific accuracy and strictly adhere to the provided instructions, which forbid the inclusion of information outside the explicit scope of the specified compound, the article cannot be written. Using data from related compounds would be misleading and scientifically inappropriate.
Medicinal Chemistry and Therapeutic Potential of 1 Benzylpiperazin 2 One Derivatives
Application in Neurological and Psychiatric Research
The 1-benzylpiperazin-2-one scaffold has emerged as a versatile platform in medicinal chemistry, leading to the development of derivatives with significant potential in the investigation and treatment of various neurological and psychiatric conditions. These compounds have been a focal point of research due to their ability to interact with key targets in the central nervous system.
While direct research on this compound derivatives for mood disorders is an evolving area, the broader class of piperazine (B1678402) derivatives has shown promise in preclinical studies for major depressive disorder and anxiety. researchgate.net The therapeutic potential of these compounds is often linked to their interaction with the monoaminergic system, particularly the serotonergic pathway. researchgate.netnih.gov For instance, certain arylpiperazine derivatives have demonstrated antidepressant-like effects in animal models, with mechanisms suggested to involve the serotonin (B10506) 5-HT1A receptors. nih.gov One study on a specific piperazine derivative, LQFM212, revealed anxiolytic-like activity involving the serotonergic pathway, nicotinic receptors, and the GABAA receptor, without causing cognitive impairment. researchgate.net Subsequent research indicated that this compound also possesses an antidepressant-like effect, which is associated with the monoaminergic pathway and an increase in brain-derived neurotrophic factor (BDNF) levels. researchgate.net These findings suggest that the piperazine core, a key feature of this compound, is a valuable pharmacophore for designing agents with potential applications in mood disorders.
Derivatives of this compound have been investigated for their potential in pain management, specifically for their antinociceptive (pain-relieving) and anti-allodynic (reducing pain from non-painful stimuli) effects. This research has largely focused on their activity as sigma-1 (σ1) receptor antagonists. The σ1 receptor is known to modulate nociceptive signaling, making it a promising target for novel pain therapeutics. acs.orgnih.govmdpi.com
A series of benzylpiperazinyl derivatives were designed and synthesized to evaluate their affinity for the σ1 receptor. acs.orgmdpi.com One compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15), demonstrated high affinity and selectivity for the σ1 receptor. acs.orgnih.govmdpi.com In preclinical mouse models of inflammatory and neuropathic pain, this compound produced dose-dependent antinociceptive and anti-allodynic effects. acs.orgnih.govnih.gov Notably, these effects were achieved without inducing sedation or impairing motor coordination, suggesting a favorable profile for therapeutic development. acs.orgnih.govnih.gov The anti-allodynic effects of these compounds are consistent with the mechanism of σ1 receptor antagonism, which has been shown to attenuate noxious stimuli. acs.org
| Compound | Target | Key Findings in Preclinical Models | Observed Effects |
|---|---|---|---|
| Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) | Sigma-1 (σ1) Receptor Antagonist | Tested in mouse formalin assay (inflammatory pain) and chronic constriction injury model (neuropathic pain). acs.orgnih.gov | Dose-dependent antinociception and anti-allodynia. acs.orgnih.govnih.gov No significant effects on locomotor activity. acs.orgnih.govnih.gov |
The neuroprotective potential of benzylpiperazine derivatives has been explored, particularly in the context of cerebral ischemia, a condition characterized by insufficient blood flow to the brain. Research has focused on new edaravone (B1671096) derivatives containing a benzylpiperazine moiety. In preclinical studies, these compounds have shown protective effects against neuronal damage.
In cellular models, specific derivatives such as 1-(4-(4-fluorobenzyl) piperazin-1-yl)-2-(4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)phenoxy)ethanone and 1-(4-(4-nitrobenzyl)piperazin-1-yl)-2-(4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)phenoxy)ethanone demonstrated significant protection of PC12 cells against hydrogen peroxide-induced damage. Furthermore, in animal models of acute cerebral ischemia, these compounds were found to prolong the survival time of mice and reduce the mortality rate. These findings suggest that benzylpiperazine-based compounds could be lead structures for the development of neuroprotective agents for treating ischemic stroke. The mechanism of action is thought to be related to their antioxidant properties.
| Compound | In Vitro Model | In Vivo Model | Key Neuroprotective Outcomes |
|---|---|---|---|
| 1-(4-(4-fluorobenzyl) piperazin-1-yl)-2-(4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)phenoxy)ethanone | PC12 cells with H₂O₂-induced damage | Mice with acute cerebral ischemia | Significant protection of cell viability. Prolonged survival time and decreased mortality rate. |
| 1-(4-(4-nitrobenzyl)piperazin-1-yl)-2-(4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)phenoxy)ethanone | PC12 cells with H₂O₂-induced damage | Mice with acute cerebral ischemia | Significant protection of cell viability. Prolonged survival time and decreased mortality rate. |
Development of Novel Pharmacological Agents
The unique structure of this compound has made it a valuable template for the design of novel pharmacological agents that can selectively target specific receptors and signaling pathways in the brain.
A significant area of research has been the development of this compound derivatives as high-affinity ligands for the sigma-1 (σ1) receptor. acs.orgmdpi.com These efforts have led to the identification of potent and selective σ1 receptor antagonists. acs.orgmdpi.com Structure-activity relationship (SAR) studies have been conducted to optimize the binding affinity and selectivity of these compounds. For instance, the introduction of a para-substituent on the benzyl (B1604629) moiety was found to enhance affinity and selectivity for the σ1 receptor. acs.org
One study reported a series of benzylpiperazine derivatives with low nanomolar affinity for σ1 receptors and high selectivity over the sigma-2 (σ2) receptor. acs.org The lead compound from this series, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15), exhibited a Kᵢ value of 1.6 nM for the σ1 receptor and a high selectivity ratio (Kᵢ σ2/Kᵢ σ1 = 886). acs.orgnih.govmdpi.com This demonstrates a significant improvement in selectivity compared to the initial lead compound. acs.orgnih.govmdpi.com Such potent and selective antagonists are valuable tools for studying the physiological roles of the σ1 receptor and hold therapeutic promise for conditions like chronic pain. acs.orgnih.gov
| Compound | σ1 Receptor Affinity (Kᵢ, nM) | σ2/σ1 Selectivity Ratio |
|---|---|---|
| Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) | 1.6 acs.orgnih.govmdpi.com | 886 acs.orgnih.govmdpi.com |
| Lead Compound 8 | Not specified | 432 acs.orgnih.govmdpi.com |
Derivatives of this compound have been developed as chemical probes, particularly for studying receptor interactions using advanced imaging techniques like positron emission tomography (PET). acs.org Radiolabeled versions of these compounds can serve as tracers to visualize and quantify the distribution and density of specific receptors in the living brain.
A series of 18F-labeled benzylpiperazine derivatives were synthesized and evaluated as selective ligands for imaging the σ1 receptor with PET. acs.org These radiotracers demonstrated low nanomolar affinity for σ1 receptors and high selectivity over σ2 receptors. acs.org In mouse models, these tracers showed high initial brain uptake. acs.org For example, [18F]16 displayed high brain-to-blood ratios and good metabolic stability in vivo. acs.org Although its slow kinetics in the mouse brain suggested it may not be an optimal imaging agent, it serves as a valuable lead compound for developing new radiotracers for σ1 receptors. acs.org The development of such chemical probes is crucial for understanding the role of σ1 receptors in various neurological and psychiatric disorders and for the development of new drugs targeting this receptor.
In-depth Analysis of this compound Derivatives Reveals Limited Publicly Available Research
Despite the significant interest in piperazine-containing compounds within medicinal chemistry, a thorough review of publicly accessible scientific literature and databases reveals a notable scarcity of specific research focused on the structure-activity relationships (SAR) and ligand binding affinities of this compound derivatives. While the broader class of piperazine derivatives has been extensively studied for various therapeutic applications, the specific sub-class of this compound appears to be a less explored area of research.
The piperazine scaffold is a common feature in many biologically active compounds due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. The introduction of a ketone functional group at the 2-position of the piperazine ring, to form a piperazin-2-one (B30754), significantly alters the molecule's electronic and conformational properties. This structural modification can influence how the molecule binds to its biological targets.
Some studies on related piperazin-2-one derivatives have been reported. For instance, piperazin-2-one has been identified as a useful intermediate in the synthesis of various active compounds. Additionally, a study on analogues of GBR 12909, a dopamine (B1211576) transporter inhibitor, suggested that the introduction of a carbonyl group adjacent to the piperazine nitrogen, forming a piperazinone, was generally detrimental to the compound's affinity for the dopamine transporter.
The lack of extensive public research on this compound derivatives could be due to a variety of factors, including shifts in research focus towards other chemical scaffolds or proprietary research that has not been published. As such, a comprehensive discussion on the influence of structural modifications on biological activity and specific ligand binding affinities for this particular class of compounds cannot be provided at this time. Further research and publication in this specific area would be necessary to build a detailed understanding of the medicinal chemistry and therapeutic potential of this compound derivatives.
Metabolism and Toxicological Considerations in Research
Metabolic Pathways of 1-Benzylpiperazine (B3395278) and Derivatives
The biotransformation of 1-Benzylpiperazine is a multi-step process involving several key enzymatic reactions. In both animal and human studies, the primary metabolites result from alterations to both the aromatic ring and the piperazine (B1678402) structure. europa.eu The main metabolites identified include 4-hydroxy-BZP, 3-hydroxy-BZP, and 4-hydroxy-3-methoxy-BZP. europa.eu The degradation of the piperazine moiety also leads to the formation of piperazine, benzylamine, and N-benzylethylenediamine. europa.eumdma.ch
The initial and major metabolic pathway for BZP is aromatic hydroxylation, where a hydroxyl group is added to the benzyl (B1604629) ring. mdma.chnih.gov This process primarily yields p-hydroxy-BZP (4-hydroxy-BZP) as the main metabolite and m-hydroxy-BZP (3-hydroxy-BZP) as a minor metabolite. nih.gov In rat studies, following a single dose, the cumulative amount of p-hydroxy-BZP excreted in urine over 48 hours was approximately 25% of the initial dose, compared to only 2% for m-hydroxy-BZP. nih.gov
Another significant metabolic process is N-dealkylation, which involves the cleavage of the bonds connected to the nitrogen atoms in the piperazine ring. This degradation can result in the formation of several compounds, including N-benzylethylenediamine, benzylamine, and piperazine itself. mdma.ch
Following hydroxylation, the resulting catechol metabolites can undergo O-methylation. This reaction is catalyzed by catechol-O-methyltransferase (COMT) and leads to the formation of metabolites such as 4-hydroxy-3-methoxy-BZP. europa.eumdma.ch
The hydroxylated metabolites can also undergo Phase II conjugation reactions. These processes increase the water solubility of the metabolites, facilitating their excretion from the body. The hydroxy-metabolites of BZP are known to be excreted as glucuronic and/or sulphuric acid conjugates in urine. europa.eunih.govnih.gov Studies in rats have shown that approximately 50% of the main metabolite, p-hydroxy-BZP, appears as a glucuronide conjugate in urine. nih.gov
The metabolism of BZP is heavily reliant on the Cytochrome P450 (CYP) superfamily of enzymes. europa.eunih.gov In vitro studies using human liver microsomes have identified CYP2D6 as a key enzyme in the metabolism of BZP, with CYP1A2 and CYP3A4 also playing a role, albeit to a lesser extent. researchgate.netresearchgate.netresearchgate.net The involvement of these enzymes, particularly the polymorphically expressed CYP2D6, suggests that there can be significant inter-individual differences in the rate of BZP biotransformation. europa.euresearchgate.net
Catechol-O-methyl-transferase (COMT) is another crucial enzyme, responsible for the methylation of hydroxylated metabolites, a key step in the formation of compounds like 4-hydroxy-3-methoxy-BZP. europa.eumdma.ch
Table 1: Key Enzymes and Metabolites in BZP Biotransformation
| Enzyme/Process | Action | Resulting Metabolites |
|---|---|---|
| Ring Hydroxylation | Addition of -OH group to the benzyl ring | 4-hydroxy-BZP (p-OH-BZP), 3-hydroxy-BZP (m-OH-BZP) |
| N-Dealkylation | Cleavage of N-C bonds in the piperazine ring | N-benzylethylenediamine, Benzylamine, Piperazine |
| O-Methylation (COMT) | Addition of a methyl group to a hydroxylated ring | 4-hydroxy-3-methoxy-BZP |
| Conjugation | Addition of glucuronic or sulphuric acid | Glucuronide and/or sulphate conjugates of hydroxy-metabolites |
| CYP2D6 | Primary enzyme for metabolism (hydroxylation) | Hydroxylated metabolites |
| CYP1A2 | Secondary enzyme for metabolism | Hydroxylated metabolites |
| CYP3A4 | Secondary enzyme for metabolism | Hydroxylated metabolites |
In Vitro and In Vivo Toxicological Studies
Toxicological research has explored the adverse effects of BZP and its derivatives at the cellular and systemic levels, revealing mechanisms of toxicity that primarily involve neurotoxic and mitochondrial pathways.
In vitro studies have demonstrated the cytotoxic potential of BZP in various cell lines. In human-derived HepaRG cells and primary rat hepatocytes, BZP exposure leads to cell death, with hepatocytes showing greater sensitivity. nih.gov Research on the human glial cell line LN-18 showed that BZP induces the mitochondrial pathway of apoptosis. farmaceut.org
The neurotoxic effects of BZP are a significant area of concern. Studies using the dopaminergic human neuroblastoma cell line (SH-SY5Y) revealed that benzylpiperazine induces oxidative stress and stimulates apoptosis, providing a basis for understanding the mechanisms that lead to neuronal cell death. nih.gov BZP has been shown to cause the death of dopaminergic neurons in the substantia nigra, indicating a specific neurotoxic impact. nih.gov Adverse effects observed in humans, such as seizures, further point to the neurotoxic properties of the compound. nih.govnih.gov
A primary mechanism of BZP-induced toxicity is the disruption of mitochondrial function. nih.gov Studies have consistently shown that exposure to piperazine derivatives leads to mitochondrial impairment. nih.gov In rat cardiac cells, BZP and related compounds induced cell death by depleting ATP and causing a significant loss of mitochondrial membrane potential. farmaceut.org
Research using the human cancer LN-18 cell model found that BZP toxicity is linked to several mitochondrial dysfunctions. nih.gov These include:
Increased Reactive Oxygen Species (ROS) production: BZP exposure leads to oxidative stress through the generation of ROS. nih.govnih.gov
Decreased ATP levels: The compound disrupts the biosynthesis of ATP, the cell's primary energy currency. nih.gov
Increased Mitochondrial Membrane Potential: An increase in the mitochondrial membrane potential was observed, suggesting a disruption of the mitochondrial respiratory chain's normal functioning. nih.gov
This collection of effects—increased ROS, decreased ATP, and altered membrane potential—indicates that BZP induces the mitochondrial proapoptotic pathway, particularly affecting cells with a high number of mitochondria, such as neurons. farmaceut.orgnih.gov
Table 2: Summary of Toxicological Findings for 1-Benzylpiperazine (BZP)
| Study Type | Model System | Key Findings |
|---|---|---|
| Cellular Toxicity | HepaRG cells, primary rat hepatocytes | BZP and its derivatives induce concentration-dependent cytotoxicity. nih.govresearchgate.net |
| Neurotoxicity | Human neuroblastoma (SH-SY5Y) cells | Induces oxidative stress, inhibits mitochondrial functions, and stimulates apoptosis in dopaminergic cells. nih.gov |
| Neurotoxicity | Human glial (LN-18) cells | BZP induces the mitochondrial pathway of apoptosis. farmaceut.orgnih.gov |
| Mitochondrial Function | Human glial (LN-18) cells | Decreased ATP production, increased ROS production, increased mitochondrial membrane potential. nih.gov |
| Mitochondrial Function | Rat cardiac (H9c2) cells | Significant loss of mitochondrial membrane potential and ATP depletion. farmaceut.org |
Interaction with Other Substances and Combined Toxicity
There is no available scientific data concerning the interaction of 1-Benzylpiperazin-2-one with other substances or its combined toxicity profile. Toxicological studies often examine how the co-administration of different compounds can alter their individual toxic effects, potentially leading to synergistic, additive, or antagonistic interactions.
For instance, extensive research has been performed on the combined toxicity of other piperazine derivatives, such as the co-ingestion of 1-Benzylpiperazine (BZP) with substances like 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 3,4-methylenedioxy-N-methylamphetamine (MDMA), or ethanol (B145695). nih.govnih.govwikipedia.org These studies have revealed significant interactions that can alter metabolism and enhance toxicity. nih.govnih.gov However, similar research has not been published for this compound. Consequently, its potential for metabolic drug-drug interactions, for example via inhibition or induction of cytochrome P450 (CYP) enzymes, is unknown. The effects of its co-administration with other psychoactive substances or common substances like ethanol have not been documented, and its combined toxicity profile remains uninvestigated.
Future Directions and Research Gaps
Elucidation of Detailed Mechanisms of Action
A fundamental gap exists in understanding the precise molecular interactions of 1-Benzylpiperazin-2-one. While research into related structures, such as 4-(1,3-Benzoxazol-2-yl)-1-benzylpiperazin-2-one, indicates engagement with specific molecular targets, the exact mechanism for the parent compound is not yet elucidated. Future research must prioritize in vitro and in vivo studies to identify its primary and secondary pharmacological targets. Investigating its binding affinity and functional activity at various receptors, ion channels, and enzymes—particularly within the central nervous system—is a crucial first step. Computational modeling and docking studies could initially guide these investigations by predicting potential binding sites.
Long-Term Effects and Chronic Exposure Studies
There is a complete absence of published data regarding the long-term effects and chronic toxicity of this compound. To assess its safety profile for any potential therapeutic use or to understand risks associated with unintentional exposure, comprehensive long-term studies are imperative. These studies, conducted in animal models, should investigate potential organ toxicity, carcinogenicity, reproductive and developmental effects, and neurotoxicity following repeated administration. Such research is essential for establishing a foundational safety profile.
Investigation of Abuse Potential and Dependency Mechanisms
Unlike 1-Benzylpiperazine (B3395278) (BZP), which is a known recreational substance with established stimulant and psychoactive effects, the abuse liability of this compound is entirely unknown. researchgate.netresearchgate.neteuropa.eu This represents a significant and critical research gap. Future preclinical studies should employ standard behavioral pharmacology assays, such as conditioned place preference, drug self-administration, and drug discrimination paradigms in animal models. These investigations are necessary to determine if the compound has rewarding or reinforcing properties that would indicate a potential for abuse and to explore the underlying neurochemical pathways, such as effects on dopaminergic and serotonergic systems. researchgate.net
Development of Detoxication Treatments
Given that there is currently no evidence to suggest that this compound is a substance of abuse, no research has been conducted on the development of detoxication or withdrawal management treatments. This area of research would only become relevant if future studies, as outlined in the previous section, identify a significant potential for physical or psychological dependence.
Exploration of New Therapeutic Applications
The most promising area of current research involving the this compound scaffold is its use as an intermediate or foundational structure in the synthesis of novel therapeutic agents. The piperazin-2-one (B30754) ring is considered a valuable component in medicinal chemistry for creating compounds with diverse biological activities. jocpr.commedchemexpress.comresearchgate.netthieme-connect.com Patents and synthetic chemistry literature show that derivatives of this compound are being investigated for a range of diseases, indicating that the core structure is a viable starting point for drug discovery. google.com
Future exploration should focus on systematically modifying the this compound structure to create libraries of new chemical entities. These libraries can then be screened against a wide array of biological targets. Based on existing research into its derivatives, promising therapeutic areas include oncology, neurodegenerative diseases, and infectious diseases. nih.govacs.orgepo.orglookchem.com
Interactive Table: Investigated Therapeutic Applications of the this compound Scaffold
| Therapeutic Area | Target/Application | Research Context |
|---|---|---|
| Oncology | PARP-1/2 Inhibition | Used as a building block for quinazolinone-based PARP inhibitors for cancer treatment. google.com |
| Neurodegenerative Disease | Alzheimer's Disease (AD) | The keto-piperazine structure is explored for its potential to inhibit Aβ oligomerisation. lookchem.com |
| Infectious Disease | Antiviral (Adenovirus) | Piperazin-2-one derivatives have demonstrated anti-adenoviral activity. medchemexpress.com |
| Pain Management | σ1 Receptor Ligands | Benzylpiperazine derivatives have been developed as σ1 receptor antagonists for antinociceptive effects. nih.govacs.org |
| Drug Discovery | Chemical Synthesis | The this compound nitrone is a versatile intermediate for creating complex molecules like 3-substituted piperazin-2-ones and 1,3-amino alcohols. archive.orgresearchgate.netresearchgate.netacs.orgacs.org |
| Targeted Protein Degradation | PROTACs | The structure has been incorporated into compounds designed to induce the degradation of specific target proteins. epo.org |
Advanced Analytical Methodologies for Biological Matrices
To support future preclinical and clinical research, the development of robust and sensitive analytical methods for the detection and quantification of this compound in various biological matrices is essential. Currently, there are no validated methods published specifically for this compound. Future work should focus on developing techniques using advanced instrumentation, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity. Validated methods for quantifying the compound in plasma, urine, and tissue homogenates will be necessary to conduct pharmacokinetic (absorption, distribution, metabolism, and excretion), toxicokinetic, and drug metabolism studies.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols when handling 1-Benzylpiperazin-2-one in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use OSHA-compliant chemical safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
- Ventilation : Ensure fume hoods or local exhaust ventilation systems are operational, especially in confined spaces .
- Spill Management : Contain spills using inert materials (e.g., sand) and dispose of waste in approved containers. Avoid environmental release .
- Emergency Measures : For inhalation exposure, relocate to fresh air and seek medical attention if symptoms persist. For skin contact, wash with water for ≥15 minutes .
Q. How can researchers synthesize this compound, and what key reaction mechanisms are involved?
- Methodological Answer :
- Aminomethylation : React 1-(4-substituted phenyl)ethanone with benzylamine derivatives under controlled pH and temperature to introduce the benzylpiperazine moiety .
- Cyclization : Use dehydrating agents (e.g., POCl₃) to facilitate ring closure, followed by purification via recrystallization or column chromatography .
- Characterization : Confirm product identity via -NMR (e.g., benzyl protons at δ 7.2–7.4 ppm) and LC-MS (molecular ion peak at m/z 189.1) .
Q. What analytical techniques are essential for confirming the identity and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : Analyze proton environments (e.g., piperazinone ring protons at δ 3.1–3.5 ppm) .
- IR : Detect carbonyl (C=O) stretching vibrations near 1680 cm .
- Chromatography :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns .
Advanced Research Questions
Q. How should researchers optimize reaction conditions to improve the yield of this compound while minimizing by-products?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction neutralization to avoid side reactions .
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization. Monitor temperature (60–80°C) to prevent decomposition .
- By-Product Mitigation : Use scavengers (e.g., molecular sieves) to trap water during dehydration steps .
Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions for the structural properties of this compound?
- Methodological Answer :
- Computational Validation : Compare DFT-calculated vibrational spectra (e.g., B3LYP/6-31G*) with experimental IR/NMR data to identify discrepancies .
- Crystallographic Refinement : Re-examine X-ray diffraction data (e.g., space group P2₁/c) to detect lattice distortions or disordered atoms .
- Replicate Experiments : Conduct parallel syntheses under standardized conditions to rule out procedural variability .
Q. How can impurities in synthesized this compound be systematically identified and quantified?
- Methodological Answer :
- LC-MS/MS : Use multiple reaction monitoring (MRM) to detect trace impurities (e.g., unreacted benzylamine derivatives) with a detection limit of 0.1% .
- GC-FID : Quantify volatile by-products (e.g., residual solvents) with internal standards (e.g., n-tetradecane) .
- Elemental Analysis : Verify stoichiometric ratios (e.g., CHNO requires C 70.18%, H 6.43%, N 14.89%) to assess purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
